molecular formula C5H8O3 B12003488 (2E)-3-methoxy-2-methyl-2-propenoic acid CAS No. 56674-63-6

(2E)-3-methoxy-2-methyl-2-propenoic acid

Cat. No.: B12003488
CAS No.: 56674-63-6
M. Wt: 116.11 g/mol
InChI Key: JQEBZBUGQPSANC-ONEGZZNKSA-N
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Description

  • Hex-2-enoic acid is a chemical compound with the molecular formula C6H9O2. It is also referred to as trans-2-hexenoic acid .
  • This compound possesses a unique, persistent oily odor reminiscent of pineapple, hawthorn, strawberry, and cheese. It occurs naturally in essential oils such as peppermint oil.
  • Hex-2-enoic acid is typically synthesized through the condensation of butyraldehyde and malonic acid.
  • Preparation Methods

      Synthetic Routes: The synthesis of hex-2-enoic acid involves the reaction between butyraldehyde and malonic acid. The reaction proceeds via a condensation process.

      Reaction Conditions: Specific reaction conditions include appropriate solvents, catalysts, and temperature control.

      Industrial Production: While hex-2-enoic acid is not produced on a large scale industrially, its synthesis can be adapted for larger-scale production if needed.

  • Chemical Reactions Analysis

      Reactions: Hex-2-enoic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Hex-2-enoic acid serves as a building block in organic synthesis, contributing to the creation of more complex molecules.

      Biology: Its derivatives may have biological activity, making them relevant in drug discovery and natural product research.

      Medicine: While not directly used as a drug, understanding its properties aids in drug design.

      Industry: Limited industrial applications exist, but its unique odor could be exploited in perfumery or flavoring.

  • Mechanism of Action

    • The exact mechanism by which hex-2-enoic acid exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other unsaturated carboxylic acids, such as acrylic acid and crotonic acid, share similarities with hex-2-enoic acid.

      Uniqueness: Hex-2-enoic acid’s distinct odor and potential biological activity set it apart from other compounds in its class.

    Properties

    CAS No.

    56674-63-6

    Molecular Formula

    C5H8O3

    Molecular Weight

    116.11 g/mol

    IUPAC Name

    (E)-3-methoxy-2-methylprop-2-enoic acid

    InChI

    InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+

    InChI Key

    JQEBZBUGQPSANC-ONEGZZNKSA-N

    Isomeric SMILES

    C/C(=C\OC)/C(=O)O

    Canonical SMILES

    CC(=COC)C(=O)O

    Origin of Product

    United States

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